Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1803596-18-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 221.13 g/mol. Its structure includes a pyridine ring with a hydroxy group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement contributes to its chemical reactivity and biological properties, particularly in pharmacology and agrochemicals.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities, primarily as an anti-inflammatory agent and a potential therapeutic candidate for several diseases. Its trifluoromethyl group is associated with enhanced metabolic stability and bioactivity, making it a valuable scaffold in drug development .
Key Biological Activities:
- Anti-inflammatory Effects: The compound has shown promise in inhibiting pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential: Studies suggest that similar compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells, indicating potential anticancer properties .
The mechanisms through which this compound exerts its effects are being actively investigated. Interaction studies with various biological molecules are crucial for understanding its pharmacodynamics. For instance, compounds with similar structures have been noted for their ability to interact with Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Apoptosis Induction in Cancer Models:
- In Vitro Evaluations:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other trifluoromethyl-containing compounds:
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Development
MHTPC and its derivatives have been explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, making these compounds attractive candidates for drug development. Studies show that compounds containing this moiety can exhibit enhanced potency against various biological targets, including enzymes involved in inflammatory pathways .
2.2 Antimicrobial Activity
Research indicates that MHTPC derivatives possess antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The unique physicochemical properties imparted by the trifluoromethyl group may contribute to their effectiveness against resistant strains of bacteria .
Agrochemical Applications
3.1 Crop Protection
MHTPC is utilized in the formulation of agrochemicals aimed at protecting crops from pests and diseases. Trifluoromethylpyridine derivatives have been incorporated into various pesticides, enhancing their efficacy and selectivity while potentially reducing toxicity to non-target organisms .
3.2 Herbicide Development
The compound has also been investigated for its role in herbicide development. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for creating selective herbicides that target weeds without harming crops .
The biological activity of MHTPC is attributed to its ability to interact with key enzymes and receptors in biological systems. For example, studies have shown that trifluoromethyl groups can significantly enhance the inhibitory effects on cyclooxygenase enzymes, which are crucial in mediating inflammatory responses . This mechanism underlies its potential therapeutic applications in treating inflammatory conditions.
Case Studies and Research Findings
5.1 Clinical Trials
Several clinical trials have investigated the efficacy of MHTPC derivatives in treating various diseases, including inflammation-related disorders and infections. Preliminary results indicate promising therapeutic effects, warranting further research into their clinical applications .
5.2 Comparative Studies
Comparative analyses with other similar compounds reveal that MHTPC exhibits unique pharmacological profiles due to its trifluoromethyl substitution. For instance, studies show that MHTPC derivatives demonstrate higher potency compared to non-fluorinated analogs in several biological assays .
Data Summary Table
| Application Area | Key Benefits | Examples/Findings |
|---|---|---|
| Pharmaceuticals | Enhanced potency and stability | Antimicrobial agents, anti-inflammatory drugs |
| Agrochemicals | Improved efficacy and reduced toxicity | Pesticides, selective herbicides |
| Biological Activity | Inhibition of key enzymes | Cyclooxygenase inhibitors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three structurally related analogs (Table 1):
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate | 33560-89-3 | C₈H₆F₃NO₃ | 245.13 | 4-OH, 5-CF₃, 3-COOCH₃ | Hydroxyl, trifluoromethyl, methoxycarbonyl |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 655235-65-7 | C₈H₅ClF₃NO₂ | 239.58 | 3-Cl, 5-CF₃, 2-COOCH₃ | Chloro, trifluoromethyl, methoxycarbonyl |
| Methyl 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | 1019598-18-5 | C₈H₅ClF₃NO₂ | 239.58 | 5-Cl, 6-CF₃, 3-COOCH₃ | Chloro, trifluoromethyl, methoxycarbonyl |
| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190320-31-0 | C₁₀H₇F₃N₂O₂ | 244.17 | Fused pyrrolopyridine, 5-CF₃, 3-COOCH₃ | Trifluoromethyl, methoxycarbonyl, fused ring |
Key Comparative Analysis
Substituent Position Effects
- Solubility : The hydroxyl group likely improves aqueous solubility relative to chloro analogs, which are more lipophilic. This property is critical in drug design for bioavailability optimization.
- Steric and Electronic Effects : The trifluoromethyl group at position 5 (target compound) vs. position 6 (5-chloro-6-CF₃ analog) alters steric hindrance and electronic effects on the pyridine ring, impacting binding interactions in biological systems .
Ring System Variations
- The pyrrolopyridine derivative (CAS 1190320-31-0) features a fused bicyclic structure, increasing planarity and rigidity. This may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to monocyclic pyridines .
Research and Application Insights
- Pharmaceutical Potential: The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, suggesting utility in kinase inhibitors or antimicrobial agents. Chloro analogs are often intermediates in agrochemical synthesis .
- Material Science : The rigidity of the pyrrolopyridine derivative (CAS 1190320-31-0) could make it suitable for optoelectronic materials, whereas the target compound’s polarity may favor use in hydrophilic coatings .
Preparation Methods
General Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethyl-substituted pyridines, including methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate, generally follows three main routes:
- Chlorine/Fluorine Exchange Using Trichloromethylpyridine Precursors
- Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks
- Direct Introduction of Trifluoromethyl Groups via Trifluoromethyl Active Species
Among these, the first two methods are most commonly employed in industrial and laboratory settings due to their practicality and scalability.
Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks
Cyclocondensation reactions using trifluoromethyl-containing building blocks are another key approach. Common building blocks include:
- Ethyl 2,2,2-trifluoroacetate
- 2,2,2-Trifluoroacetyl chloride
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
These building blocks undergo condensation and ring-closure reactions to form trifluoromethylpyridine derivatives with controlled substitution patterns, including hydroxy and carboxylate functionalities.
Specific Preparation of this compound
While direct literature on this exact compound is limited, the preparation can be inferred from the general methods for related compounds:
Step 1: Introduction of the Trifluoromethyl Group
Starting from a suitable pyridine-3-carboxylate ester, trifluoromethylation at the 5-position can be achieved via electrophilic trifluoromethylation reagents or through halogen exchange methods described above.Step 2: Hydroxylation at the 4-Position
Hydroxylation can be introduced via controlled oxidation using reagents such as potassium permanganate (KMnO₄) or enzymatic hydroxylation methods under mild conditions to avoid over-oxidation.Step 3: Esterification
The carboxylic acid group at the 3-position is methylated typically via Fischer esterification using methanol and acid catalysts or by methylation of the acid chloride intermediate.Step 4: Purification and Characterization
The final compound is purified by column chromatography or recrystallization. Structural confirmation is performed using NMR (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm substitution patterns and stereochemistry.
Critical Parameters Affecting Yield and Purity
| Parameter | Optimal Range | Impact on Yield and Purity |
|---|---|---|
| Reaction Temperature | 80–100°C (hydroxylation) | Higher yields at ~90°C; too high causes side reactions |
| Reaction Time | 12–24 hours | Longer times reduce side products and improve purity |
| Solvent System | DMF or THF | DMF enhances solubility and reaction rates |
| Catalyst Type | Iron fluoride (fluorination) | Essential for selective halogen exchange |
Summary of Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Trifluoromethylation | Halogen exchange or electrophilic trifluoromethylation | Vapor-phase fluorination, trifluoromethyl copper reagents | Introduction of CF₃ group at 5-position |
| Hydroxylation | Oxidation | KMnO₄ or enzymatic methods | Introduction of hydroxy group at 4-position |
| Esterification | Fischer esterification or methylation | Methanol, acid catalyst or methylating agent | Formation of methyl ester at 3-position |
| Purification | Chromatography or recrystallization | Silica gel column, solvent systems | Isolation of pure compound |
| Characterization | NMR, MS, X-ray crystallography | Standard analytical techniques | Structural and purity confirmation |
Research Findings and Optimization
- The vapor-phase halogen exchange method is scalable and yields high-purity trifluoromethylpyridine intermediates essential for subsequent functionalization.
- Hydroxylation requires careful control to prevent degradation of the trifluoromethyl group; enzymatic methods offer regioselectivity but may be limited in scale.
- Esterification is straightforward but must be optimized to prevent hydrolysis or transesterification side reactions.
- Analytical methods such as HPLC and mass spectrometry confirm the molecular integrity and purity of the final product.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate?
A three-step approach is commonly employed:
Trifluoromethylation : React 5-halopyridine-3-carbonitrile derivatives with CuCF₃ (generated from fluoroform) under Ullmann-type conditions to introduce the CF₃ group .
Hydrolysis and Decarboxylation : Convert intermediates to carboxylic acids via base-mediated hydrolysis (e.g., NaOH/EtOH), followed by thermal decarboxylation at 120–150°C .
Esterification : Use methanol and catalytic H₂SO₄ to esterify the carboxylic acid intermediate.
Key considerations : Monitor reaction progress via LC-MS and optimize trifluoromethylation yield by adjusting Cu catalyst loading (5–10 mol%) and temperature (80–100°C) .
Basic: How should crystallographic data be analyzed to resolve ambiguities in molecular geometry?
- Structure refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Input HKL files generated from X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) .
- Visualization : Employ ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for heavy atoms (e.g., trifluoromethyl group disorder) .
- Validation : Cross-check bond lengths (C-F: ~1.33 Å, C-O: ~1.36 Å) against Cambridge Structural Database averages to identify outliers .
Advanced: How can computational methods reconcile contradictions in spectroscopic data (e.g., NMR chemical shifts)?
DFT Calculations : Optimize the structure using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare computed NMR shifts (via GIAO method) with experimental ¹H/¹³C NMR data to validate tautomeric forms or hydrogen bonding .
IR Analysis : Assign O-H stretching (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) bands using vibrational frequency calculations. Discrepancies >10 cm⁻¹ may indicate solvent effects or polymorphism .
Case Study : For conflicting NOESY correlations, perform molecular dynamics simulations (AMBER) to assess conformational flexibility in solution .
Advanced: What strategies mitigate challenges in characterizing the trifluoromethyl group’s electronic effects?
- XPS/X-ray Crystallography : Quantify electron-withdrawing effects via F 1s binding energy (689–692 eV) and compare with analogs (e.g., 4-Hydroxy-5-phenyl-2-(trifluoromethyl)pyridine, XPS F 1s = 690.5 eV) .
- Hammett Constants : Derive σₚ values from substituent-dependent reaction rates (e.g., ester hydrolysis kinetics) to quantify CF₃’s meta-directing strength .
- Electrostatic Potential Maps : Generate maps (via Multiwfn) to visualize charge distribution, identifying nucleophilic attack sites .
Advanced: How can researchers design bioactivity assays targeting kinase inhibition?
In Vitro Screening : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., EGFR or VEGFR2). Test compound at 0.1–100 µM in DMSO/PBS .
Docking Studies : Perform AutoDock Vina simulations with kinase PDB structures (e.g., 1M17 for EGFR). Prioritize binding poses with H-bonds to pyridine-4-hydroxy and ester carbonyl groups .
SAR Optimization : Modify the 5-CF₃ or 3-COOMe groups and assess IC₅₀ shifts. For example, replacing COOMe with CONH₂ may enhance solubility .
Basic: What purification techniques are optimal for isolating this compound?
- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for baseline separation. Monitor fractions via TLC (Rf ≈ 0.4, UV 254 nm) .
- Recrystallization : Dissolve crude product in hot MeOH, cool to 4°C, and filter. Typical yield: 70–85% with >98% purity (HPLC, C18 column, 0.1% TFA/ACN gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
